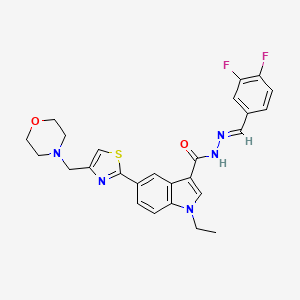
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxyphenyl and phenyl precursors.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as base-catalyzed cyclization or acid-catalyzed cyclization.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmacological Studies: Due to its unique structure, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry:
Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and phenyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound is unique due to its specific combination of methoxy and phenyl groups.
Other Azetidinones: Compounds such as (3S,4R)-4-(4-methoxyphenyl)-3-phenylazetidin-2-one and (3S,4R)-4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)azetidin-2-one share structural similarities but differ in the substitution pattern on the aromatic rings.
Uniqueness: The presence of multiple methoxy groups and the specific arrangement of phenyl groups make this compound distinct
Propriétés
Formule moléculaire |
C25H25NO5 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO5/c1-28-19-12-10-17(11-13-19)23-22(16-8-6-5-7-9-16)25(27)26(23)18-14-20(29-2)24(31-4)21(15-18)30-3/h5-15,22-23H,1-4H3/t22-,23-/m0/s1 |
Clé InChI |
HWNABQNNNBLHBS-GOTSBHOMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)












